N-Desmethyl Toremifene Hydrochloride Salt

Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism

Choose N-Desmethyl Toremifene Hydrochloride Salt to eliminate CYP2D6 polymorphic confounders inherent to tamoxifen metabolites. Formed exclusively via CYP3A4, it does not undergo CYP2D6-dependent bioactivation, enabling accurate DDI risk assessment and pharmacokinetic modeling. Use as a certified calibrator for quantitative bioanalytical methods (LLOQ 15 ng/mL, linear 25–400 ng/mL) and isolate specific pharmacological actions distinct from 4-hydroxytoremifene. Essential for therapeutic drug monitoring, anti-doping analysis, and preclinical cancer research profiling.

Molecular Formula C25H27Cl2NO
Molecular Weight 428.397
CAS No. 176671-73-1
Cat. No. B587216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Toremifene Hydrochloride Salt
CAS176671-73-1
Synonyms2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N-methylethanamine Hydrochloride Salt;  _x000B_(Z)-4-Chloro-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-butene Hydrochloride Salt;  Fc 1200 Hydrochloride Salt;  N-Demethyltoremifene Hydrochloride
Molecular FormulaC25H27Cl2NO
Molecular Weight428.397
Structural Identifiers
SMILESCNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-;
InChIKeyXSYDBYOGXKDAHE-BJFQDICYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Toremifene Hydrochloride Salt (CAS 176671-73-1): Essential Reference Standard and Research Tool for SERM Metabolism and CYP-Independent Pharmacology


N-Desmethyl Toremifene Hydrochloride Salt is the principal primary metabolite of the selective estrogen receptor modulator (SERM) toremifene, a triphenylethylene antiestrogen used in the treatment of hormone receptor-positive breast cancer [1]. It is formed via N-demethylation of the parent drug, a metabolic pathway primarily catalyzed by the cytochrome P450 isoform CYP3A4, with contributions from CYP2D6 and CYP1A1 [2]. As a fully characterized analytical reference standard, it is indispensable for pharmacokinetic studies, metabolite identification, and the development of robust LC-MS/MS or HPLC assays for therapeutic drug monitoring [3]. Unlike its parent, its formation and bioactivation are not critically dependent on CYP2D6, a genetically polymorphic enzyme, which confers a unique pharmacological and analytical significance to this compound relative to analogous metabolites of other SERMs like tamoxifen [2][4].

Why Procuring N-Desmethyl Toremifene Hydrochloride Is Non-Interchangeable with Toremifene or Tamoxifen Metabolites for Rigorous Scientific Studies


Substituting N-Desmethyl Toremifene Hydrochloride Salt with its parent compound (toremifene), a related SERM like tamoxifen, or even an alternative metabolite like 4-hydroxy toremifene, introduces critical confounders that invalidate data interpretation in key research contexts. While toremifene itself is a CYP2D6 substrate [1], the formation of N-desmethyl toremifene is primarily mediated by CYP3A4, a pathway less susceptible to common genetic polymorphisms [1]. More critically, unlike the active metabolites of tamoxifen (endoxifen), N-desmethyl toremifene does not undergo further CYP2D6-dependent bioactivation to a more potent hydroxylated species in clinically significant quantities; 4-OH-NDM toremifene is unmeasurable at steady state in patients taking therapeutic doses [2]. This fundamental metabolic divergence means that using toremifene or a tamoxifen metabolite as a proxy will lead to erroneous conclusions regarding drug-drug interaction risk and the influence of CYP2D6 pharmacogenetics. Furthermore, the antiestrogenic potency and tissue-specific effects of N-desmethyl toremifene are distinct from those of other toremifene metabolites, such as the high-affinity 4-hydroxytoremifene, making it essential for studies aimed at delineating the specific contributions of each metabolite to the overall pharmacological profile [3][4].

Quantitative Evidence Guide for N-Desmethyl Toremifene Hydrochloride Salt: Verifiable Differentiation Versus Comparators


Distinct CYP2D6 Metabolic Independence Compared to Tamoxifen's Active Metabolite Pathway

A key differentiator for N-desmethyl toremifene is its metabolic fate relative to the analogous pathway in the tamoxifen class. Unlike tamoxifen, where the active metabolite endoxifen (4-OH-NDM tamoxifen) is formed in a CYP2D6-dependent manner and its levels are directly impacted by CYP2D6 genotype, N-desmethyl toremifene is not efficiently converted to a secondary active 4-hydroxy metabolite by CYP2D6 in humans. This is evidenced by the fact that 4-OH-NDM toremifene concentrations were not measurable at steady state in plasma of subjects taking 80 mg of toremifene [1]. This is in stark contrast to tamoxifen, where the CYP2D6-dependent formation of endoxifen is a well-established determinant of clinical outcome and a major source of interpatient variability [1].

Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism Breast Cancer

Comparative Estrogen Receptor (ER) Binding Affinity Versus Parent and Key Metabolites

The estrogen receptor (ER) binding affinity of N-desmethyl toremifene is similar to that of the parent drug toremifene, but significantly lower than that of the 4-hydroxylated metabolite. Toremifene inhibits [3H]estradiol binding to ER with an IC50 of approximately 0.3 μM (300 nM) [1]. While a precise, side-by-side IC50 value for N-desmethyl toremifene under identical assay conditions is not widely reported, studies consistently describe its affinity as being 'similar' to that of toremifene [2]. In contrast, 4-hydroxytoremifene is reported to bind to ER with 'higher affinity' and inhibits MCF-7 cell growth at lower concentrations than toremifene [2]. This establishes a clear potency hierarchy among the metabolites.

Receptor Pharmacology SERM Estrogen Receptor Binding Affinity

Assay Sensitivity for Quantitative Bioanalysis in Human Plasma

A validated HPLC method with fluorescence detection demonstrates distinct analytical sensitivity and performance characteristics for N-desmethyl toremifene relative to its parent and a key active metabolite. This assay is crucial for reliable pharmacokinetic studies and therapeutic drug monitoring. The method shows a specific lower limit of quantification (LLOQ) and linearity range for each analyte, enabling precise quantitation in biological matrices [1].

Analytical Chemistry HPLC Pharmacokinetics Method Validation

Cytochrome P450 Inhibition Profile Relative to Toremifene

N-Desmethyltoremifene (NDMT) exhibits a CYP450 inhibition profile that is similar in magnitude to that of its parent drug, toremifene. This indicates that the metabolite retains the potential for clinically relevant drug-drug interactions, making it essential to study NDMT separately rather than assuming it is an inactive species [1]. Specifically, both compounds are known to be competitive inhibitors of CYP3A4 and show varying inhibitory effects on other isoforms like CYP2B6 and CYP2C9 [1][2].

Drug-Drug Interactions CYP450 Inhibition Pharmacokinetics Hepatotoxicity

Differential In Vivo Antitumor Efficacy Compared to Parent Toremifene

Despite demonstrating similar in vitro antiestrogenic effects, N-desmethyl toremifene shows a notable reduction in in vivo antitumor activity compared to toremifene. This is a critical distinction for researchers interpreting in vivo results or considering the compound for preclinical efficacy studies. The metabolite's effect is significantly weaker in a standard carcinogen-induced tumor model [1].

In Vivo Pharmacology DMBA Mammary Cancer Antitumor Efficacy Metabolite Activity

Chemosensitization Potential: Modulation of Doxorubicin Accumulation

N-desmethyltoremifene can enhance the accumulation of chemotherapeutic agents like doxorubicin in cancer cells, a property that varies in magnitude compared to other toremifene metabolites. This chemosensitizing effect is concentration-dependent and detectable at clinically relevant levels, suggesting a potential role in overcoming drug resistance [1]. The degree of enhancement differs among the metabolites, providing a basis for selecting a specific compound for further investigation.

Chemosensitization Multidrug Resistance Doxorubicin Cancer Pharmacology

Optimal Research and Industrial Application Scenarios for N-Desmethyl Toremifene Hydrochloride Salt (CAS 176671-73-1)


Validation of Bioanalytical Assays (LC-MS/MS and HPLC)

This certified reference standard is optimally suited for developing and validating quantitative bioanalytical methods, such as HPLC with fluorescence detection, to simultaneously measure toremifene and its major metabolites in human plasma. Its specific LLOQ of 15.0 ng/mL and linearity across a clinically relevant range (25-400 ng/mL) make it an essential calibrator for ensuring assay accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies [1].

Investigating CYP2D6-Independent Pharmacology and Drug-Drug Interactions

The compound is a critical reagent for in vitro studies aimed at delineating the CYP3A4-dependent metabolism and the CYP2D6-independent bioactivation of toremifene. Given the similar CYP inhibition profile between N-desmethyltoremifene and its parent drug, this standard is necessary for accurately assessing the total DDI liability of toremifene therapy and for understanding the metabolic basis for the observed lack of impact of CYP2D6 genetic polymorphisms on clinical outcomes [2][3].

Dissecting Metabolite-Specific Contributions to SERM Pharmacology

In preclinical cancer research, this compound is used as a specific molecular probe to differentiate the pharmacological actions of toremifene from those of its metabolites. Its distinct profile—characterized by an ER binding affinity similar to toremifene [4] but a weaker in vivo antitumor effect in DMBA models [5] and a moderate chemosensitization effect on doxorubicin accumulation (42% increase) [6]—allows researchers to isolate and study the specific contributions of this major circulating metabolite to the overall efficacy and safety of toremifene.

Reference Standard for Metabolite Identification in Doping Control and Forensic Toxicology

As a major and structurally characterized human metabolite of toremifene (m/z 392), this salt is a necessary reference standard for analytical toxicology and anti-doping laboratories. Its procurement ensures reliable identification of toremifene use through the detection of its primary urinary and plasma metabolite via LC-MS/MS, providing a longer detection window and confirmatory evidence beyond the parent compound alone [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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